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Introduction
Ampelanol, also known as Ampelopsin or Dihydromyricetin (DHM), is a natural flavonoid

compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis

grossedentata (vine tea).[1] Possessing a wide array of pharmacological activities, Ampelanol
has garnered significant attention within the scientific community for its potential therapeutic

applications. This technical guide provides an in-depth overview of the current research on

Ampelanol, focusing on its anticancer, neuroprotective, hepatoprotective, and anti-

inflammatory effects. We will delve into the molecular mechanisms, present quantitative data

from key studies, detail experimental protocols, and visualize the intricate signaling pathways

modulated by this promising compound.

Anticancer Effects
Ampelanol has demonstrated potent anticancer activities across a variety of cancer cell lines

and in vivo models.[2] Its primary mechanisms of action include the induction of apoptosis,

inhibition of cell proliferation, and suppression of metastasis.[3][4]

Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Ampelanol in various cancer cell lines, providing a comparative measure of its cytotoxic
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potency.

Cell Line Cancer Type IC50 (µM)
Exposure Time
(h)

Citation

T24 Bladder Cancer 22.3 48 [5]

UMUC3 Bladder Cancer 16.7 48 [5]

RBE
Cholangiocarcino

ma
146.6 24 [6]

HCCC9810
Cholangiocarcino

ma
156.8 24 [7]

JAr Choriocarcinoma

Not specified,

effective at 40,

60, 100 mg/L

48 [8]

AGS Gastric Cancer
Effective at 25,

50, 100
48, 72 [9]

HepG2
Hepatocellular

Carcinoma

Effective at 50,

100
24, 48 [10]

HuH-6 Hepatoblastoma
Effective at 75,

150
24, 48, 72 [10]

Hep3B
Hepatocellular

Carcinoma

Not specified,

effective at

different

concentrations

Not specified [11]

MCF-7 Breast Cancer

Not specified,

dose-dependent

inhibition

24 [12]

MDA-MB-231 Breast Cancer

Not specified,

dose-dependent

inhibition

24 [12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12314755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8425191/
https://www.researchgate.net/figure/Dihydromyricetin-inhibits-cell-proliferation-and-promotes-apoptosis-in-cholangiocarcinoma_fig1_343308812
https://pmc.ncbi.nlm.nih.gov/articles/PMC6126223/
https://www.geneticsmr.org/articles/dihydromyricetin-induces-cell-apoptosis-via-a-p53related-pathway-in-ags-human-gastric-cancer-cells.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10225683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10225683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8258952/
https://www.mdpi.com/2072-6694/14/14/3487
https://www.mdpi.com/2072-6694/14/14/3487
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Signaling Pathways in Anticancer Activity
Ampelanol exerts its anticancer effects by modulating several critical signaling pathways, most

notably the PI3K/Akt and MAPK pathways, and by inducing p53-mediated apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell

survival and proliferation, and its dysregulation is a hallmark of many cancers.[13] Ampelanol
has been shown to inhibit this pathway, leading to decreased cell viability and induction of

apoptosis. In hepatocellular carcinoma cells, Ampelanol treatment has been observed to

downregulate the expression of key components of the EGFR/Akt/survivin signaling pathway.

[14]
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Ampelanol's inhibition of the PI3K/Akt pathway.

Ampelanol can induce apoptosis through a p53-dependent mechanism. In gastric cancer cells,

Ampelanol treatment leads to an upregulation of p53, which in turn modulates the expression

of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately activating the caspase

cascade.[9]
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Induction of p53-mediated apoptosis by Ampelanol.

Experimental Protocols
Cell Seeding: Plate cancer cells (e.g., T24, UMUC3) in 96-well plates at a density of 1.5 x

10^4 cells/mL in 200 µL of complete medium and incubate for 6 hours at 37°C.[5]

Treatment: Remove the medium and add fresh medium containing various concentrations of

Ampelanol (e.g., 0, 5, 10, 20, 30 µM).[5]

Incubation: Incubate the cells for 48 hours at 37°C.[5]
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an

additional 4 hours.[5]

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.[5]

Measurement: Measure the optical density (OD) at 490 nm using a microplate reader.[5]

Calculation: Calculate the relative cell viability as (OD of treated cells / OD of control cells) x

100%.

Cell Culture and Treatment: Culture cells in six-well plates and treat with varying

concentrations of Ampelanol for the desired duration (e.g., 48 hours).[8][15]

Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and

Propidium Iodide (PI) according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage

of apoptotic cells.[8]

Cell Lysis: Lyse Ampelanol-treated and control cells in RIPA buffer containing protease and

phosphatase inhibitors.[5]

Protein Quantification: Determine the total protein concentration using a BCA protein assay

kit.[5]

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and

transfer to a PVDF membrane.[5]

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and

incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved

caspase-3) overnight at 4°C. Follow with incubation with HRP-conjugated secondary

antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Neuroprotective Effects
Ampelanol has demonstrated significant neuroprotective properties in various in vitro and in

vivo models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4]

[16] Its neuroprotective mechanisms are largely attributed to its potent antioxidant and anti-

inflammatory activities.

Quantitative Data: In Vivo Neuroprotection
Animal
Model

Disease
Model

Ampelanol
Dosage

Duration
Key
Findings

Citation

Transgenic

Mice

(TG2576 &

TG-SwDI)

Alzheimer's

Disease
2 mg/kg/day 3 months

Improved

cognition,

reduced Aβ

peptides

[17]

Rats

Aβ1-42

induced

Alzheimer's

100 & 200

mg/kg
21 days

Improved

learning and

memory,

decreased

neuronal

apoptosis

[18]

Key Signaling Pathways in Neuroprotection
In a rat model of Alzheimer's disease, Ampelanol was shown to upregulate the AMPK/SIRT1

signaling pathway.[18] This activation was associated with a decrease in hippocampal neuronal

apoptosis and a reduction in pro-inflammatory cytokines.[18]
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Ampelanol-mediated activation of the AMPK/SIRT1 pathway.

Experimental Protocols
Animal Model: Utilize adult male Sprague-Dawley rats.

Aβ1-42 Injection: Anesthetize the rats and intracerebroventricularly inject aggregated Aβ1-42

to induce Alzheimer's-like pathology.[18]

Ampelanol Administration: Administer Ampelanol orally at doses of 100 or 200 mg/kg daily

for 21 days.[18]

Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water

maze.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b15600758?utm_src=pdf-body-img
https://www.benchchem.com/product/b15600758?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6328867/
https://www.benchchem.com/product/b15600758?utm_src=pdf-body
https://www.benchchem.com/product/b15600758?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6328867/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Histological and Biochemical Analysis: Sacrifice the animals and collect brain tissue for

histological analysis (e.g., Nissl staining for neuronal loss) and biochemical assays (e.g.,

ELISA for Aβ levels and inflammatory cytokines).

Hepatoprotective Effects
Ampelanol has been shown to protect the liver from various insults, including those induced by

alcohol, toxins like carbon tetrachloride (CCl4), and thioacetamide (TAA).[1][19][20] Its

hepatoprotective effects are mediated through its antioxidant, anti-inflammatory, and anti-

apoptotic properties.

Quantitative Data: In Vivo Hepatoprotection
Animal
Model

Toxin/Insult
Ampelanol
Dosage

Duration
Key
Findings

Citation

C57BL/6J

Mice

Chronic

Ethanol

5 & 10 mg/kg

(i.p.)

1 week pre-

treatment

Reduced liver

mass and

triglyceride

levels

[20]

C57BL/6

Mice

Carbon

Tetrachloride

(CCl4)

150 mg/kg

(oral)

4 days post-

CCl4

Decreased

serum ALT,

AST, IL-1β,

IL-6, TNF-α

[19][21]

Mice
Thioacetamid

e (TAA)

20 & 40

mg/kg (oral)
4 weeks

Inhibited ALT

and AST

activities

[1][13]

Key Signaling Pathways in Hepatoprotection
In a mouse model of thioacetamide-induced liver fibrosis, Ampelanol treatment significantly

inhibited the activation of the NF-κB signaling pathway, reducing the expression of pro-

inflammatory mediators.[13] Furthermore, it was found to suppress the TGF-β1-regulated

PI3K/Akt signaling pathway, thereby attenuating hepatocyte apoptosis.[13]
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Ampelanol's multifaceted hepatoprotective mechanisms.

Experimental Protocols
Animal Model: Use male C57BL/6 mice.
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Induction of Injury: Induce acute liver injury by a single intraperitoneal injection of CCl4 (1

mL/kg).[22]

Ampelanol Treatment: Two hours after CCl4 injection, orally administer Ampelanol (150

mg/kg) daily for 4 days.[22]

Sample Collection: Collect serum and liver tissue samples at various time points (e.g., 1, 2,

3, 5, and 7 days) after CCl4 treatment.

Biochemical Analysis: Measure serum levels of ALT, AST, albumin, and SOD, as well as

inflammatory cytokines (IL-1β, IL-6, TNF-α) using ELISA kits.[21]

Histopathology: Perform histological analysis of liver sections stained with Hematoxylin and

Eosin (H&E) to assess liver damage.

Anti-inflammatory Effects
The anti-inflammatory properties of Ampelanol are central to many of its therapeutic effects. It

has been shown to suppress the production of pro-inflammatory mediators in various

inflammatory models.[23][24][25]

Quantitative Data: In Vivo Anti-inflammatory Effects
Animal
Model

Inflammator
y Stimulus

Ampelanol
Dosage

Duration
Key
Findings

Citation

C57BL/6

Mice

Ovalbumin

(Asthma

model)

Not specified
1 hour prior

to challenge

Reduced IL-

4, IL-5, IL-13

in BAL fluid;

Reduced

serum IgE

and IgG1

[26][27]

Chickens
Lipopolysacc

haride (LPS)

0.025%,

0.05%, 0.1%

in diet

14 days

Decreased

expression of

NLRP3, pro-

caspase-1,

and caspase-

1 p20

[28]
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Key Signaling Pathways in Anti-inflammatory Action
In a model of lipopolysaccharide (LPS)-induced inflammation in microglial cells, Ampelanol
was found to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-

κB signaling pathway.[23] This led to a reduction in the expression of pro-inflammatory

cytokines and enzymes such as iNOS and COX-2.[23]
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Inhibition of the TLR4/NF-κB pathway by Ampelanol.

Experimental Protocols
Cell Culture: Culture BV-2 microglial cells in appropriate medium.

Ampelanol Pre-treatment: Pre-treat the cells with various concentrations of Ampelanol for a

specified time.

LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.[23]

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-

inflammatory cytokines (IL-6, IL-1β, TNF-α) using ELISA kits.[23]

Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-

time PCR (qRT-PCR) to measure the mRNA expression of iNOS and COX-2.[23]

Western Blot Analysis: Analyze the protein expression of key signaling molecules in the

TLR4/NF-κB pathway (e.g., p-p65, p-IκBα, TLR4, MyD88) by Western blotting.[23]

Conclusion and Future Directions
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Ampelanol has consistently demonstrated a wide range of therapeutic effects in preclinical

studies, positioning it as a highly promising candidate for further drug development. Its

multifaceted mechanisms of action, targeting key signaling pathways involved in cancer,

neurodegeneration, liver injury, and inflammation, underscore its potential to address complex

multifactorial diseases.

For researchers and drug development professionals, the data and protocols presented in this

guide offer a solid foundation for designing future investigations. Key areas for future research

include:

Pharmacokinetic and Bioavailability Studies: Optimizing the delivery and bioavailability of

Ampelanol is crucial for its clinical translation.

Toxicology Studies: Comprehensive long-term toxicology studies are necessary to establish

a clear safety profile.

Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic

efficacy of Ampelanol in human populations for various disease indications.

Combination Therapies: Investigating the synergistic effects of Ampelanol with existing

therapeutic agents could lead to more effective treatment strategies.

The continued exploration of Ampelanol's therapeutic potential holds significant promise for

the development of novel and effective treatments for a range of debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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